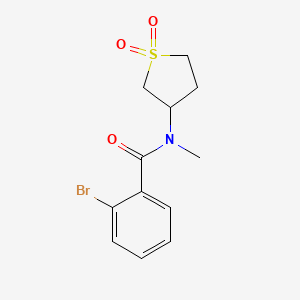

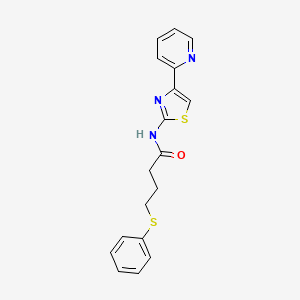

![molecular formula C12H12O3S B2673662 Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate CAS No. 1207973-02-1](/img/structure/B2673662.png)

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

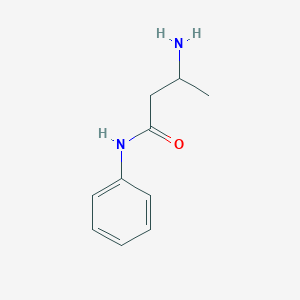

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12O3S . It has a molecular weight of 236.29 .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a carboxylate group and a methoxy group .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 357.6±22.0 °C and a predicted density of 1.234±0.06 g/cm3 .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate and its derivatives have been synthesized and evaluated for various biological activities. One study involved the synthesis of lignan conjugates through cyclopropanation, which were then assessed for antimicrobial and antioxidant activities. Compounds exhibited significant antibacterial and antifungal properties, as well as profound antioxidant potential, indicating potential pharmaceutical applications (Raghavendra et al., 2016). Another investigation focused on the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile, leading to the synthesis of fused thiophene derivatives, hinting at their high potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

Anticancer Applications

This compound derivatives have been utilized as precursors in the synthesis of novel heterocycles. These compounds were tested for their anticancer activity against colon cancer cell lines, with several showing potent activity. This underscores the compound's role as a valuable building block for developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Photochromic Applications

The compound has also found applications in the synthesis of photochromic materials. One study detailed the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes, showcasing the utility of this compound derivatives in creating materials with potential for optical storage and photo-switching applications (Queiroz et al., 2000).

Photovoltaic Applications

Furthermore, derivatives of this compound have been incorporated into low bandgap semiconducting polymers for organic photovoltaic cells. The optical and electronic properties of these materials, such as bandgaps and molecular orbitals, were tailored for high-performance in single and tandem solar cells, illustrating the compound's relevance in renewable energy technologies (Kim et al., 2014).

Antioxidant and Metal Complexation

This compound derivatives have been explored for their antioxidant activities and as ligands in metal complexes. Studies have shown their capability to scavenge free radicals and their potential in synthesizing metal complexes with significant biological activities, further broadening the scope of their applications in medicinal chemistry (Turan, Bursal, Çolak, & Buldurun, 2015).

Properties

IUPAC Name |

ethyl 7-methoxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMILQHWKYPERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)

![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)

![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)